

Technical Guide: Certificate of Analysis for Bedaquiline Impurity 2-d6

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Compound of Interest		
Compound Name:	Bedaquiline impurity 2-d6	
Cat. No.:	B12404410	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data, experimental protocols, and quality control workflows associated with a Certificate of Analysis (CoA) for **Bedaquiline Impurity 2-d6**. As specific CoAs are proprietary, this document synthesizes information from publicly available data on deuterated standards to present a representative example for research and development purposes.

Bedaquiline Impurity 2-d6 is the deuterium-labeled analog of Bedaquiline.[1][2][3] It serves as a critical internal standard in analytical and pharmacokinetic studies, enabling precise quantification of Bedaquiline in biological matrices through techniques like liquid chromatography-mass spectrometry (LC-MS).[1][4] Its utility relies on its chemical and isotopic purity, which is meticulously documented in a Certificate of Analysis.

Data Presentation: Representative Certificate of Analysis

A Certificate of Analysis for a deuterated reference standard like **Bedaquiline Impurity 2-d6** provides quantitative data on its identity, purity, and physical properties. The following tables summarize the typical information presented.

Table 1: Identification and Chemical Properties



Test	Method	Specification	Representative Result
Chemical Name	-	-	rel-(1R,2R)-1-(6-bromo-2-(methoxy-d3)quinolin-3-yl)-4-((methyl-d3)amino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol[5]
Molecular Formula	-	-	C32H25D6BrN2O2
Molecular Weight	Mass Spectrometry	Report Value	561.55 g/mol
¹ H-NMR	400 MHz, CDCl₃	Conforms to Structure	Conforms
Mass Spectrum	ESI-MS	Conforms to Structure	Conforms

Table 2: Purity and Impurity Profile

Test	Method	Specification	Representative Result
Purity (HPLC)	RP-HPLC	≥ 98.0%	99.5%
Isotopic Purity	LC-MS	≥ 99% Deuterium Incorporation	99.6%
Unlabeled Bedaquiline	LC-MS	≤ 0.5%	0.15%
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%
Residual Solvents	HS-GC	Meets USP <467> Limits	Conforms
Residue on Ignition	USP <281>	≤ 0.1%	< 0.05%
Heavy Metals	ICP-MS	≤ 20 ppm	< 10 ppm

Experimental Protocols



The data presented in a CoA are derived from a series of validated analytical methods. The following are detailed protocols representative of those used to characterize **Bedaquiline Impurity 2-d6**.

- 2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
- Objective: To determine the chemical purity of the substance by separating it from any nonlabeled or other related impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
 - Mobile Phase: A gradient elution using a mixture of Acetonitrile and a buffer (e.g., 0.1% Formic Acid in Water).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Injection Volume: 10 μL.
 - Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent (e.g., Acetonitrile/Water) to a known concentration.
- Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
- 2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
- Objective: To confirm the molecular weight of the compound and determine the level of deuterium incorporation (isotopic purity).
- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).



Method:

- Chromatography: Utilizes conditions similar to the HPLC purity method to ensure the analyte is properly separated before entering the mass spectrometer.
- Ionization: Electrospray Ionization (ESI) in positive mode is typically used.
- Mass Analysis: The instrument scans for the mass-to-charge ratio (m/z) corresponding to
 Bedaquiline Impurity 2-d6. The presence of unlabeled Bedaquiline is also monitored.

Data Analysis:

- Identity: The observed molecular ion peak is compared to the theoretical mass of the deuterated compound.
- Isotopic Purity: The relative intensities of the mass peaks for the labeled (d6) and unlabeled (d0) compound are used to calculate the percentage of deuterium incorporation.
 The presence of unlabeled drug as an impurity in deuterated internal standards can contribute to interference and generate erroneous results in bioanalysis.[6]
- 2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
- Objective: To confirm the chemical structure and verify the positions of the deuterium labels.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

Method:

- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Experiment: A ¹H-NMR (Proton NMR) spectrum is acquired.
- Data Analysis: The resulting spectrum is analyzed for characteristic chemical shifts and coupling constants. In the ¹H-NMR spectrum of **Bedaquiline Impurity 2-d6**, the signals corresponding to the protons on the methoxy (-OCH₃) and methylamino (-NHCH₃) groups would be significantly reduced or absent, confirming successful deuterium substitution at these positions.

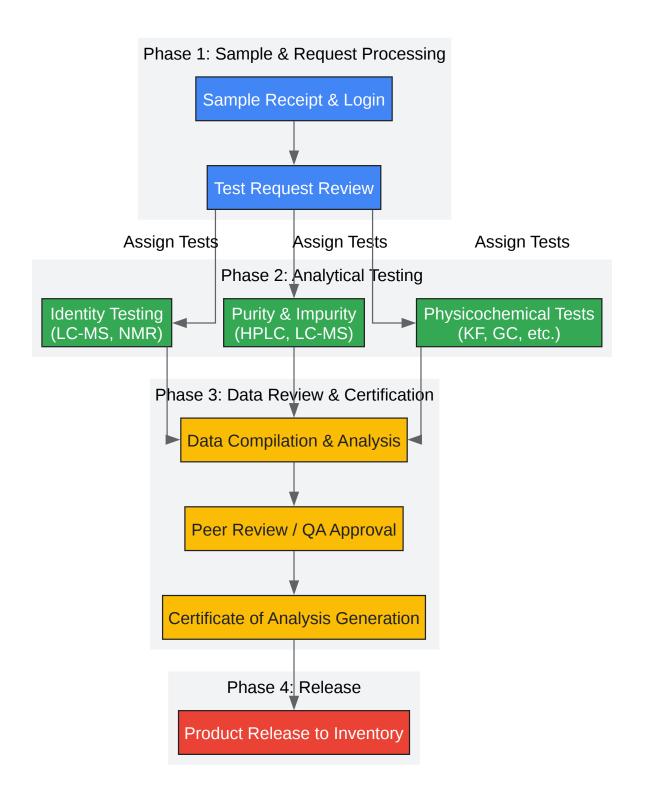


Mandatory Visualizations

3.1. Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical workflow from sample reception to the final issuance of a Certificate of Analysis for a reference standard.





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Caption: General workflow for generating a Certificate of Analysis.



3.2. Structural Relationship: Bedaquiline and its D6 Impurity

This diagram shows the core structure of Bedaquiline and highlights the specific locations of deuterium substitution in **Bedaquiline Impurity 2-d6**.

Caption: Structural comparison of Bedaquiline and Bedaquiline Impurity 2-d6.

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